Superior Fragment Ligand Efficiency (LE) for Sigma-1 Receptor Compared to Haloperidol and Pentazocine
Despite its small size, 7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one demonstrates high affinity for the sigma-1 receptor, a target for neuropathic pain and neurodegenerative diseases. When normalized by molecular size, its binding efficacy (Ligand Efficiency) is substantially greater than that of the established sigma-1 ligands Haloperidol and Pentazocine. This high LE confirms its value as a foundational fragment for lead optimization, maximizing binding interactions per atom [1][2].
| Evidence Dimension | Fragment Ligand Efficiency (LE) for Sigma-1 Receptor |
|---|---|
| Target Compound Data | Ki = 4.20 nM; LE = 0.90 |
| Comparator Or Baseline | Haloperidol: Ki = 6.4 nM, LE = 0.44; Pentazocine: Ki = 10.0 nM, LE = 0.53 |
| Quantified Difference | The compound exhibits a LE 2.05-fold higher than Haloperidol and 1.70-fold higher than Pentazocine. |
| Conditions | Target compound Ki from displacement of [3H](+)-pentazocine in rat brain homogenate. Comparator Kis from a study using [3H]pentazocine displacement for sigma-1; LE calculated using standard formula LE = 1.4*pKi/Heavy Atom Count. |
Why This Matters
For procurement decisions in FBDD, this metric guarantees a more efficient starting point for chemical elaboration, promising a higher likelihood of maintaining drug-like properties during lead optimization.
- [1] BindingDB Entry BDBM50354662. Affinity Data for Sigma-1 Receptor (Rat). View Source
- [2] Table 1. Sigma-1 (Ki) values. PMC3524758. View Source
